
Tezosentan
概要
説明
テゾセンタンは、血管拡張作用を示す非選択的エンドセリン受容体拮抗薬です。当初は、アクテリオン製薬によって急性心不全の治療薬として開発されました。 臨床試験では、テゾセンタンは、呼吸困難などの症状を有意に改善したり、致命的な心血管イベントまたは非致命的な心血管イベントのリスクを低下させたりすることはできなかったことが明らかになりました .
準備方法
テゾセンタンは、複数段階の化学プロセスを経て合成されます。合成経路には、ピリジンスルホンアミドコアの形成、それに続く様々な官能基の導入が含まれ、最終的な構造が実現します。反応条件には、通常、有機溶媒、触媒、および制御された温度の使用が含まれ、所望の化学変換を確実にします。 テゾセンタンの工業生産方法は、ラボでの合成プロセスをスケールアップし、同時に厳格な品質管理を維持することで、最終製品の純度と一貫性を確保しています .
化学反応の分析
科学的研究の応用
Cardiovascular Applications
1. Treatment of Acute Heart Failure
Tezosentan has been extensively studied for its efficacy in treating acute heart failure. In a series of clinical trials, including the VERITAS trials, this compound was administered to patients with acute heart failure to assess its impact on symptoms and clinical outcomes. However, results indicated that this compound did not significantly improve symptoms such as dyspnea compared to placebo, nor did it affect the incidence of death or worsening heart failure within a seven-day period .
2. Hemodynamic Effects
In studies focusing on hemodynamic responses, this compound demonstrated a dose-dependent increase in cardiac index and a reduction in pulmonary capillary wedge pressure, indicating improved cardiac function in patients with moderate to severe heart failure . The drug's ability to induce vasodilation without causing significant hypotension makes it a candidate for managing acute exacerbations of heart failure .
Oncological Applications
1. Anticancer Properties
Recent research has highlighted this compound's potential repurposing for cancer therapy due to its ability to target endothelin receptors involved in tumor growth and metastasis. Studies have shown that this compound can inhibit cellular processes such as proliferation and neovascularization in various cancer cell lines . For instance, in lung cancer cells exhibiting resistance to standard therapies, this compound was found to enhance the sensitivity of these cells to drugs like nintedanib by blocking specific signaling pathways associated with drug resistance .
Summary of Clinical Findings
作用機序
テゾセンタンは、エンドセリン受容体、特にエンドセリンA受容体とエンドセリンB受容体を遮断することで効果を発揮します。強力な血管収縮剤であるエンドセリン-1は、これらの受容体に結合して血管を狭くします。テゾセンタンは、エンドセリン-1がその受容体に結合するのを阻害することで、血管拡張を促進し、血流を改善し、心臓の負担を軽減します。 テゾセンタンの分子標的はエンドセリン受容体であり、その作用機序に関与する経路は、血管緊張の調節と細胞シグナル伝達に関連しています .
類似化合物との比較
テゾセンタンは、エンドセリン受容体拮抗薬として知られる化合物のクラスに属します。類似の化合物には以下が含まれます。
ボスエンタン: 肺動脈性高血圧の治療に使用される別のエンドセリン受容体拮抗薬です。
マシテンタン: ボスエンタンと比較して、効力と安全性プロファイルが向上したデュアルエンドセリン受容体拮抗薬です。
クラゾセンタン: クモ膜下出血後の脳血管攣縮の治療に主に使用されます。
アンブリセンタン: エンドセリンA受容体を選択的に阻害し、肺動脈性高血圧の治療に使用されます .
テゾセンタンは、エンドセリンA受容体とエンドセリンB受容体の両方にデュアルな拮抗作用を持つ点が特徴です。一方、このクラスの他の化合物は、特定の受容体サブタイプを標的とする場合もあります .
生物活性
Tezosentan is a dual endothelin receptor antagonist (ERA) primarily developed for the treatment of pulmonary arterial hypertension. Its mechanism of action involves blocking endothelin-1 (ET-1) receptors, which play a significant role in various physiological and pathological processes, including vasoconstriction, inflammation, and cancer progression. This article explores the biological activity of this compound, particularly its pharmacological effects, potential therapeutic applications, and findings from relevant studies.
This compound exhibits high affinity for both endothelin A (ET_A) and endothelin B (ET_B) receptors. By inhibiting these receptors, this compound can induce vasodilation, improve blood flow, and reduce cardiac workload. The blockade of ET_A receptors is particularly significant in cancer therapy as it has been shown to affect cellular processes related to proliferation, survival, and drug resistance in various cancer types .
Pharmacokinetics and Pharmacodynamics
This compound is administered intravenously and has a linear pharmacokinetic profile with a volume of distribution of approximately 3 L/kg. It is primarily metabolized by the liver via the cytochrome P450 3A4 enzyme system. The drug has a half-life of about 30 minutes and is eliminated within 24 hours post-administration .
Cardiovascular Effects
This compound's hemodynamic effects have been evaluated in several clinical trials:
- Study on Heart Failure : A randomized placebo-controlled study demonstrated that this compound administration resulted in a dose-dependent increase in cardiac index (24.4% to 49.9%) compared to placebo (3.0%). Additionally, it reduced pulmonary capillary wedge pressure and systemic vascular resistance without significant changes in heart rate .
- RITZ-4 Trial : This multicenter trial assessed this compound's efficacy in patients with acute decompensated heart failure. Despite its pharmacological benefits, this compound did not significantly improve clinical outcomes compared to placebo .
Anticancer Properties
Recent research has highlighted this compound's potential in oncology:
- Inhibition of Tumor Growth : this compound has shown promise in reducing the growth of certain cancer cell lines by blocking ET_A signaling pathways associated with drug resistance. For instance, studies indicated that this compound could enhance the sensitivity of lung cancer cells to nintedanib by decreasing levels of proteins involved in drug resistance such as ABCB1 and NFκB .
- Mechanisms in Colorectal Cancer : In colorectal cancer models, ET-1 was found to promote cell growth through ET_A receptor activation. Targeting this pathway with this compound may offer therapeutic benefits against colorectal tumors .
Data Summary
The following table summarizes key findings from various studies on this compound:
特性
IUPAC Name |
N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)pyridin-4-yl]pyrimidin-4-yl]-5-propan-2-ylpyridine-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N9O6S/c1-16(2)18-8-9-22(29-15-18)43(38,39)34-26-23(42-21-7-5-4-6-20(21)40-3)27(41-13-12-37)31-24(30-26)17-10-11-28-19(14-17)25-32-35-36-33-25/h4-11,14-16,37H,12-13H2,1-3H3,(H,30,31,34)(H,32,33,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYWTLTWNJOZNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NNN=N4)OCCO)OC5=CC=CC=C5OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N9O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170956 | |
Record name | Tezosentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180384-57-0 | |
Record name | Tezosentan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180384-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tezosentan [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180384570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tezosentan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06558 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tezosentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TEZOSENTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64J9J55263 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of tezosentan?
A1: this compound competitively antagonizes both endothelin A (ETA) and endothelin B (ETB) receptors. [, , , ] This effectively blocks the binding of endothelin-1 (ET-1), a potent vasoconstrictor, to its receptors. [, , ]
Q2: What are the downstream effects of this compound's antagonism of ET receptors?
A2: By blocking ET-1 binding, this compound induces vasodilation, reducing pulmonary and systemic vascular resistance. [, , , ] This can lead to improved cardiac output and reduced pulmonary capillary wedge pressure. [, ]
Q3: Does this compound affect nitric oxide (NO) signaling?
A3: Yes, research suggests that this compound can enhance NO signaling. Studies in lambs with surgically induced increases in pulmonary blood flow showed that this compound increased NO levels and activity of endothelial NO synthase (eNOS). [] This effect was linked to this compound's ability to enhance hydrogen peroxide generation and alter catalase activity, thereby modulating eNOS phosphorylation. []
Q4: How does this compound affect endothelin-1 levels?
A4: this compound administration has been shown to increase plasma endothelin-1 concentrations. [, ] This is likely a compensatory response to the blockade of ET receptors. [, ]
Q5: How is this compound administered, and what is its pharmacokinetic profile?
A5: this compound is designed for intravenous administration. [, ] It exhibits a short half-life of approximately 3 hours and is primarily excreted unchanged through the bile (>95%). [, ] Studies in healthy volunteers show a biphasic plasma concentration-time profile, with an initial rapid decline followed by a slower terminal phase. []
Q6: Does renal impairment affect this compound's pharmacokinetics?
A6: Research suggests that severe renal impairment does not significantly impact the pharmacokinetics of this compound. [] Therefore, no dose adjustment is deemed necessary for patients with renal impairment. []
Q7: Does liver cirrhosis affect this compound exposure?
A7: Yes, moderate to severe liver impairment is associated with increased exposure to this compound. [] This effect is more pronounced in patients with elevated bilirubin levels, necessitating dose reduction. []
Q8: Are there any ethnic differences in the pharmacokinetics of this compound?
A8: Studies comparing Caucasian and Japanese subjects showed no clinically significant differences in pharmacokinetic parameters. [] This suggests that similar dosing regimens can be used for both ethnicities. []
Q9: Has this compound demonstrated efficacy in animal models of acute lung injury?
A9: Yes, in several animal models of acute lung injury, including endotoxin-induced lung injury [, ] and chlorine gas-induced lung injury, [] this compound has been shown to ameliorate pulmonary hypertension, lung edema, and improve gas exchange. [, , ]
Q10: What about this compound's efficacy in models of heart failure?
A10: this compound has demonstrated beneficial hemodynamic effects in various animal models of heart failure. [, , , ] It improved cardiac function in rat models of chronic heart failure [] and reduced myocardial injury in a rat model of abdominal aortic ischemia-reperfusion. []
Q11: Has this compound been evaluated in clinical trials for acute heart failure?
A11: Yes, this compound underwent clinical trials for acute heart failure. While early trials showed promising hemodynamic improvements, larger phase III trials like VERITAS did not demonstrate significant benefits in patient symptoms or clinical outcomes. [, ]
Q12: Has this compound shown efficacy in other disease models?
A12: Beyond heart and lung injury, this compound has shown protective effects in models of hepatic ischemia-reperfusion injury, [] endotoxin-challenged cirrhotic rats, [] and even in improving oxygenation in contralateral TRAM flap tissue in pigs. []
Q13: What are the known side effects associated with this compound?
A13: The most common side effect reported with this compound administration is headache. [, ] Other reported side effects include nausea and hypotension. [, ]
Q14: Are there any concerns about this compound's safety in specific patient populations?
A14: Concerns have been raised about potential renal deterioration in patients with cirrhosis and type 2 hepatorenal syndrome treated with this compound. [] Further research is needed to clarify these risks. []
Q15: What are the potential future applications of this compound or similar compounds?
A15: While its role in heart failure treatment requires further investigation, this compound's actions on ET receptors continue to be relevant for other conditions. Research suggests potential applications in areas like cancer therapy [], targeting ET-1 uptake in stenotic aortic valves [], and understanding the complex interplay of ET with NO and prostanoids in various physiological and pathophysiological processes. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。